molecular formula C3H3Cl5 B1626564 1,1,1,2,3-Pentachloropropane CAS No. 21700-31-2

1,1,1,2,3-Pentachloropropane

Cat. No.: B1626564
CAS No.: 21700-31-2
M. Wt: 216.3 g/mol
InChI Key: ZXPCCXXSNUIVNK-UHFFFAOYSA-N
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Description

1,1,1,2,3-Pentachloropropane is an organochlorine compound with the molecular formula C₃H₃Cl₅. It is a chlorinated derivative of propane and is known for its significant chemical reactivity and applications in various industrial processes. The compound is characterized by the presence of five chlorine atoms attached to a three-carbon propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,3-Pentachloropropane can be synthesized through the chlorination of 1,1,1,3-tetrachloropropane. In this process, 1,1,1,3-tetrachloropropane and chlorine are continuously introduced into a reactor under the action of a solid oxide catalyst. The reaction occurs in a gas-liquid-solid three-phase system, with the 1,1,1,3-tetrachloropropane introduced from the top of the reactor and chlorine from either the top or bottom .

Industrial Production Methods: The continuous preparation method for this compound involves the reaction of chlorine with 1,1,1,3-tetrachloropropane in the presence of a solid oxide catalyst. This method is advantageous due to its mild reaction conditions, high conversion rate, and high product selectivity. The process also minimizes waste and allows for continuous production .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,3-Pentachloropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Oxidation: Potassium permanganate or other strong oxidizing agents can be used for oxidation reactions.

Major Products:

    Substitution: Products include various halogenated propanes.

    Reduction: Products include less chlorinated propanes.

    Oxidation: Products include chlorinated propanols and other oxidized derivatives.

Scientific Research Applications

1,1,1,2,3-Pentachloropropane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,1,1,2,3-pentachloropropane involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in a range of chemical reactions, influencing biological systems and industrial processes. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

    1,1,1,3,3-Pentachloropropane: Similar in structure but with a different arrangement of chlorine atoms.

    1,1,2,2,3-Pentachloropropane: Another isomer with a different chlorine atom arrangement.

    1,1,2,3,3-Pentachloropropane: Differently substituted isomer with unique properties

Uniqueness: 1,1,1,2,3-Pentachloropropane is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical reactivity and properties. This makes it suitable for specific industrial applications and research purposes that other isomers may not fulfill as effectively.

Properties

IUPAC Name

1,1,1,2,3-pentachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl5/c4-1-2(5)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPCCXXSNUIVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541282, DTXSID50871328
Record name 1,1,1,2,3-Pentachloropropane
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Record name CERAPP_58621
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Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21700-31-2
Record name 1,1,1,2,3-Pentachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21700-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,3-Pentachlorpropane
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Record name 1,1,1,2,3-Pentachloropropane
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Record name 1,1,1,2,3-Pentachlorpropane
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Synthesis routes and methods I

Procedure details

Chlorine conversion was 99%; 1,1,1,3-tetrachloropropane conversion was 99%. The yields of 1,1,3-trichloropropene, 1,1,1,2,3-pentachloropropane, and 1,1,2,3-tetrachloropropene on 1,1,1,3-tetrachloropropane fed were 3.4, 82.9, and 8.1 percent, respectively. The yield of the same four undesired prominent high-boiling byproducts was 4.2 wt % in the reactor effluent.
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Synthesis routes and methods II

Procedure details

An earlier reference by Haszeldine, "Fluoro-olefins. Part II. Synthesis and Reaction of Some 3,3,3-Trihalogenopropenes" Journal of the Chemical Society [1953] pp. 3371-3378, describes a plethora of reactions of products derived from 1,1,1,3-tetrachloropropane. The reference describes preparation of this intermediate by reaction of carbon tetrachloride with ethylene in the presence of benzoyl peroxide. Among the numerous syntheses carried out by Haszeldine with 1,1,1,3-tetrachloropropane as the starting material are: dehydrochlorination of this starting material with 10% ethanolic potassium hydroxide to produce a mixture of 3,3,3- and 1,1,3-trichloropropene; isomerization of 3,3,3-trichloropropene to 1,1,3-trichloropropene using a variety of allylic rearrangement catalysts including antimony fluoride, concentrated hydrochloric acid, concentrated sulfuric acid, aluminum chloride, ferric chloride, ethanolic KOH and anhydrous hydrogen fluoride; chlorination of 1,1,3-trichloropropene in the presence of light to produce 1,1,1,2,3-pentachloropropane; chlorination of 3,3,3-trichloropropene to produce 1,1,1,2,3-pentachloropropane; dehydrochlorination of 1,1,1,2,3-pentachloropropane with ethanolic potassium hydroxide to produce a mixture of 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene; separation of 2,3,3,3-tetrachloropropene from 1,1,2,3-tetrachloropropene by distillation; and isomerization of 2,3,3,3-tetrachloropropene in the presence of aluminum chloride to produce 1,1,2,3-tetrachloropropene in 51% yield. Alternatively, Haszeldine discloses thermal isomerization of 2,3,3,3-tetrachloropropene to 1,1,2,3 tetrachloropropene at 180° C. in 45% yield. Based on the yields reported by Haszeldine for the above described series of steps, the overall yield obtained with his syntheses can be computed as 41.8% based on 1,1,1,3-tetrachloropropane, 10.4% based on carbon tetrachloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary uses of 1,1,1,2,3-pentachloropropane in the chemical industry?

A1: this compound serves primarily as a key intermediate in the production of fluorinated hydrocarbons, particularly hydrofluoroolefins (HFOs) like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and 2,3,3,3-tetrafluoropropene (HFO-1234yf). [, , , , , , ] These HFOs are considered more environmentally friendly alternatives to traditional refrigerants and propellants due to their lower global warming potential.

Q2: What is the main chemical reaction involving this compound in the production of these HFOs?

A2: The primary reaction is catalytic fluorination. this compound is reacted with hydrogen fluoride (HF) in the presence of a catalyst, typically a chromium-based catalyst, at elevated temperatures. [, , , , ] This reaction replaces chlorine atoms in the molecule with fluorine atoms, leading to the formation of the desired HFO products.

Q3: Are there variations in the fluorination process for producing different HFOs from this compound?

A3: Yes, reaction conditions significantly impact product selectivity. For instance, producing 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) often involves liquid-phase fluorination, where HF is added to a solution containing this compound, the catalyst, and a solvent. [, ] Conversely, synthesizing 2,3,3,3-tetrafluoropropene (HFO-1234yf) frequently employs gas-phase fluorination, requiring specific temperature ranges and the potential addition of oxygen. [, , , ]

Q4: Does the research mention any challenges associated with the fluorination of this compound?

A4: One challenge highlighted is the potential for catalyst deactivation during gas-phase fluorination. [] To address this, research suggests introducing a controlled amount of oxygen alongside the catalyst to improve catalyst lifespan and enhance the efficiency of 2-chloro-3,3,3-trifluoropropene production.

Q5: Besides its use in HFO production, are there other applications of this compound mentioned in the research?

A5: While not extensively discussed, one paper describes a method to synthesize 1,1,2,3-tetrachloropropene from this compound. [] This suggests potential applications of the compound as an intermediate for other chlorinated hydrocarbons.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula for this compound is C3H3Cl5, and its molecular weight is 210.32 g/mol.

Q7: Does the research provide any information about the stability of this compound?

A7: While specific stability data is not extensively provided, the research does indicate that this compound can be handled and reacted under various conditions, including high temperatures and in the presence of reactive substances like hydrogen fluoride and catalysts. [, , , , ] This suggests a degree of stability under controlled conditions.

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